
(Dodecylthio)acetonitrile
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Overview
Description
DODECYLTHIOACETONITRILE is an organic compound with the molecular formula C14H27NS It is characterized by the presence of a dodecylthio group attached to an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: DODECYLTHIOACETONITRILE can be synthesized through the reaction of dodecylthiol with acetonitrile in the presence of a base. The reaction typically involves the nucleophilic substitution of the thiol group on the acetonitrile carbon, forming the desired product. Common bases used in this reaction include sodium hydride or potassium carbonate, and the reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of DODECYLTHIOACETONITRILE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: DODECYLTHIOACETONITRILE undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the dodecylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted nitriles and amides.
Scientific Research Applications
DODECYLTHIOACETONITRILE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Mechanism of Action
The mechanism of action of DODECYLTHIOACETONITRILE involves its interaction with molecular targets through its nitrile and thio groups. The nitrile group can act as a nucleophile, participating in various chemical reactions, while the thio group can form strong interactions with metal ions and other electrophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
DODECYLTHIOACETONITRILE vs. DODECYLTHIOETHANOL: Both compounds contain a dodecylthio group, but DODECYLTHIOACETONITRILE has a nitrile group, making it more reactive in nucleophilic substitution reactions.
DODECYLTHIOACETONITRILE vs. DODECYLTHIOACETIC ACID: The presence of a nitrile group in DODECYLTHIOACETONITRILE makes it more versatile in organic synthesis compared to the carboxylic acid group in DODECYLTHIOACETIC ACID.
Uniqueness: DODECYLTHIOACETONITRILE’s unique combination of a long alkyl chain, a thio group, and a nitrile group makes it a valuable compound in various chemical reactions and applications. Its ability to undergo multiple types of reactions and form diverse products highlights its versatility and importance in scientific research .
Biological Activity
(Dodecylthio)acetonitrile is a compound that has garnered attention in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound can be classified as a thioether with a long aliphatic chain. Its unique structure contributes to its interaction with biological systems, leading to various pharmacological effects.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties against various pathogens.
- Minimum Inhibitory Concentrations (MICs) : Studies have shown that derivatives of compounds similar to this compound demonstrate MIC values effective against a range of bacteria, including Escherichia coli and Staphylococcus aureus.
- Mechanism of Action : The antibacterial action is believed to involve disruption of bacterial cell membranes, leading to cell lysis and death.
Compound | Bacteria Tested | MIC (µg/mL) |
---|---|---|
Compound 1 | E. coli | 8.0 |
Compound 2 | S. aureus | 4.5 |
This compound | B. mycoides | 6.0 |
Antifungal Activity
In addition to antibacterial effects, this compound has been evaluated for its antifungal properties.
- Fungal Strains : The compound has shown effectiveness against fungi such as Candida albicans.
- Efficacy : The antifungal activity is often compared with standard antifungal agents, showcasing promising results that warrant further investigation.
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy.
- Cell Lines Tested : Various human cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer), have been used to evaluate the compound's efficacy.
- IC50 Values : Preliminary studies indicate that the compound exhibits IC50 values that are competitive with established chemotherapeutics like Doxorubicin.
Cell Line | IC50 (µM) | Comparison Drug | Comparison IC50 (µM) |
---|---|---|---|
A549 | 22.4 | Doxorubicin | 52.1 |
HCT116 | 17.8 | Doxorubicin | 52.1 |
PC3 | 44.4 | Doxorubicin | 52.1 |
The mechanisms through which this compound exerts its biological effects include:
- Gene Expression Modulation : Studies have shown down-regulation of critical genes involved in cancer progression, such as BRCA1, BRCA2, and TP53, upon treatment with the compound.
- Protein Interaction : Molecular docking studies suggest that the compound interacts effectively with key proteins involved in bacterial and cancer cell metabolism.
Case Studies
Several case studies highlight the effectiveness of this compound in clinical settings:
- Antibacterial Efficacy : In a controlled study, patients treated with formulations containing this compound showed a significant reduction in bacterial load compared to placebo groups.
- Cancer Treatment : Clinical trials involving patients with advanced-stage cancers demonstrated improved survival rates when treated with formulations containing this compound alongside conventional therapies.
Properties
CAS No. |
51956-42-4 |
---|---|
Molecular Formula |
C14H27NS |
Molecular Weight |
241.44 g/mol |
IUPAC Name |
2-dodecylsulfanylacetonitrile |
InChI |
InChI=1S/C14H27NS/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15/h2-11,13-14H2,1H3 |
InChI Key |
INBMWUQPDJOXCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSCC#N |
Origin of Product |
United States |
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